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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanamine

Cat. No.: B1315359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
indazol-5-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically

active compounds. Due to the limited availability of directly published complete spectra for this

specific molecule, this guide presents a compilation of expected spectroscopic characteristics

based on data from closely related indazole derivatives and general principles of spectroscopic

analysis. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties
Property Value Source

Molecular Formula C₈H₉N₃ PubChem

Molecular Weight 161.21 g/mol PubChem

Exact Mass 161.084747 Da PubChem

CAS Number 267413-25-2 PubChem

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected ¹H and ¹³C NMR chemical shifts for (1H-indazol-5-yl)methanamine are based on the
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analysis of unsubstituted 1H-indazole and the expected electronic effects of the 5-aminomethyl

substituent.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the

indazole ring, the methylene protons of the aminomethyl group, and the amine protons.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~8.1 s -

H-4 ~7.7 d ~8.5

H-6 ~7.2 dd ~8.5, ~1.5

H-7 ~7.5 d ~8.5

-CH₂- ~3.9 s -

-NH₂
Variable (broad

singlet)
bs -

N-H (indazole) ~13.0 (broad singlet) bs -

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbon Expected Chemical Shift (δ, ppm)

C-3 ~134

C-3a ~123

C-4 ~121

C-5 ~135

C-6 ~120

C-7 ~110

C-7a ~140

-CH₂- ~45

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (1H-indazol-5-yl)methanamine, electrospray ionization (ESI) in positive

mode is a suitable technique.

Parameter Value

Ionization Mode ESI (+)

Expected [M+H]⁺ m/z 162.0924

Key Fragmentation Ion m/z 145 ([M+H - NH₃]⁺)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (1H-indazol-5-yl)methanamine is expected to show characteristic absorption

bands for the N-H and C-H stretching and bending vibrations.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H stretch (amine) 3400-3250 Medium (two bands)

N-H stretch (indazole) 3200-2500 (broad) Medium

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 2960-2850 Medium

N-H bend (amine) 1650-1580 Medium

C=C stretch (aromatic) 1620-1450 Medium-Strong

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (1H-indazol-5-yl)methanamine in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:
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Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of 1 mg/mL.

Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent.

Instrumentation and Data Acquisition:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an ESI source.

Ionization Mode: Positive ion mode.

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy
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Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder

and press into a thin pellet.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Visualizations
Synthesis Workflow
The synthesis of (1H-indazol-5-yl)methanamine can be achieved through the reduction of 1H-

indazole-5-carbonitrile.

1H-Indazole-5-carbonitrile Reducing Agent
(e.g., LiAlH₄ or H₂/Raney Ni)

Reduction (1H-indazol-5-yl)methanamine

Click to download full resolution via product page

Caption: Synthetic route to (1H-indazol-5-yl)methanamine.

Potential Signaling Pathway Interaction
As a structural analog of biogenic amines like histamine and serotonin, (1H-indazol-5-
yl)methanamine may interact with various amine receptors and transporters. The following
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diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR).
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (1H-indazol-
5-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315359#spectroscopic-data-for-1h-indazol-5-yl-
methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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